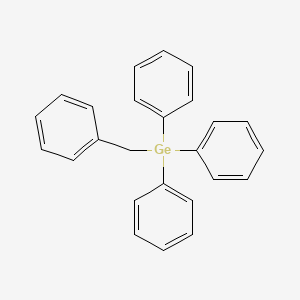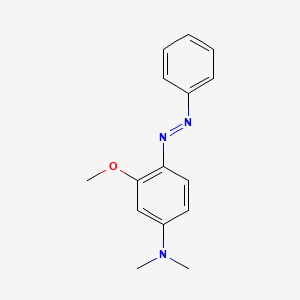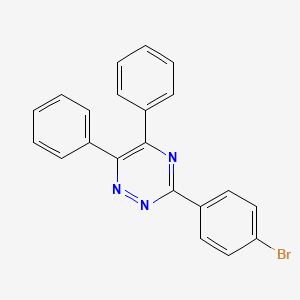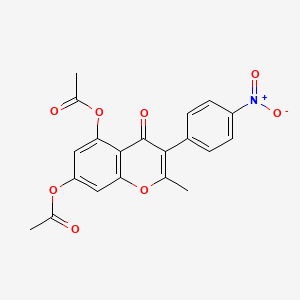
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes acetyloxy groups, a nitrophenyl group, and a methyl group attached to the benzopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the acetylation of hydroxyl groups on a benzopyran derivative, followed by nitration and methylation reactions. The reaction conditions often require the use of acetic anhydride, nitric acid, and methylating agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl-: Studied for its anti-inflammatory effects.
Uniqueness
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is unique due to its combination of acetyloxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
64194-39-4 |
|---|---|
Molekularformel |
C20H15NO8 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
[5-acetyloxy-2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H15NO8/c1-10-18(13-4-6-14(7-5-13)21(25)26)20(24)19-16(27-10)8-15(28-11(2)22)9-17(19)29-12(3)23/h4-9H,1-3H3 |
InChI-Schlüssel |
HOTOEKWTDLIZGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


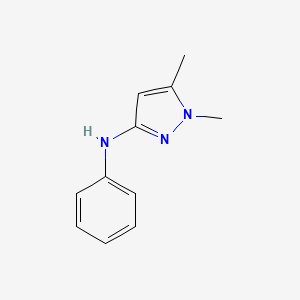

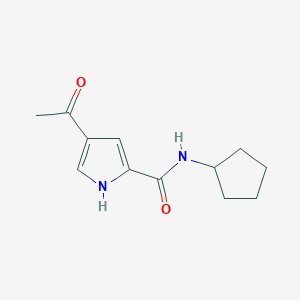
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

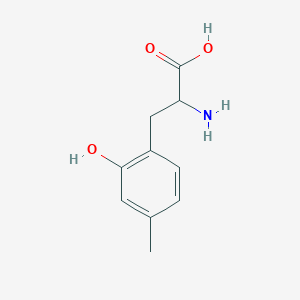
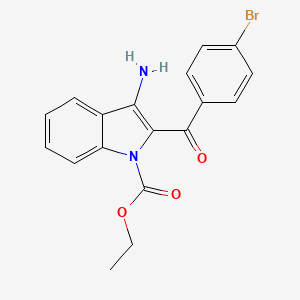

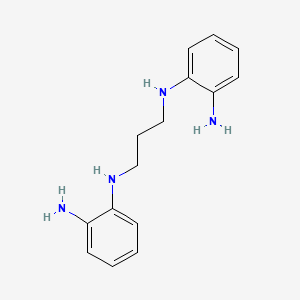

![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
